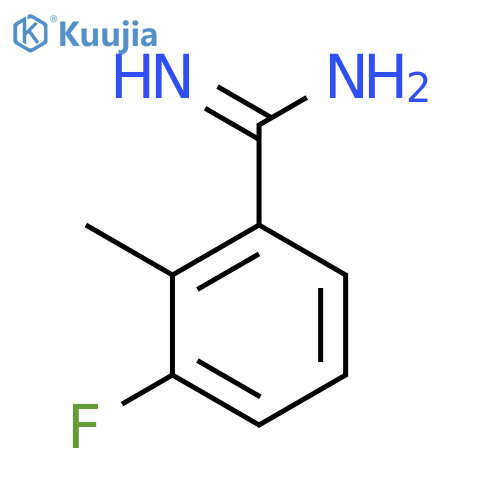

Cas no 2228977-44-2 (3-Fluoro-2-methylbenzene-1-carboximidamide)

2228977-44-2 structure

商品名:3-Fluoro-2-methylbenzene-1-carboximidamide

3-Fluoro-2-methylbenzene-1-carboximidamide 化学的及び物理的性質

名前と識別子

-

- 3-fluoro-2-methylbenzene-1-carboximidamide

- EN300-1798071

- 2228977-44-2

- 3-Fluoro-2-methylbenzene-1-carboximidamide

-

- インチ: 1S/C8H9FN2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H3,10,11)

- InChIKey: YOUCFOGBIIRBMU-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(C(=N)N)=C1C

計算された属性

- せいみつぶんしりょう: 152.07497646g/mol

- どういたいしつりょう: 152.07497646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

3-Fluoro-2-methylbenzene-1-carboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1798071-10.0g |

3-fluoro-2-methylbenzene-1-carboximidamide |

2228977-44-2 | 10g |

$4236.0 | 2023-05-26 | ||

| Enamine | EN300-1798071-1.0g |

3-fluoro-2-methylbenzene-1-carboximidamide |

2228977-44-2 | 1g |

$986.0 | 2023-05-26 | ||

| Enamine | EN300-1798071-0.25g |

3-fluoro-2-methylbenzene-1-carboximidamide |

2228977-44-2 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1798071-5.0g |

3-fluoro-2-methylbenzene-1-carboximidamide |

2228977-44-2 | 5g |

$2858.0 | 2023-05-26 | ||

| Enamine | EN300-1798071-0.05g |

3-fluoro-2-methylbenzene-1-carboximidamide |

2228977-44-2 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1798071-0.1g |

3-fluoro-2-methylbenzene-1-carboximidamide |

2228977-44-2 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1798071-2.5g |

3-fluoro-2-methylbenzene-1-carboximidamide |

2228977-44-2 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1798071-1g |

3-fluoro-2-methylbenzene-1-carboximidamide |

2228977-44-2 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1798071-0.5g |

3-fluoro-2-methylbenzene-1-carboximidamide |

2228977-44-2 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1798071-10g |

3-fluoro-2-methylbenzene-1-carboximidamide |

2228977-44-2 | 10g |

$4236.0 | 2023-09-19 |

3-Fluoro-2-methylbenzene-1-carboximidamide 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

2228977-44-2 (3-Fluoro-2-methylbenzene-1-carboximidamide) 関連製品

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量